4-bromo-N'-hydroxythiophene-2-carboximidamide
CAS No.:
Cat. No.: VC16587248
Molecular Formula: C5H5BrN2OS
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN2OS |
|---|---|
| Molecular Weight | 221.08 g/mol |
| IUPAC Name | 4-bromo-N'-hydroxythiophene-2-carboximidamide |
| Standard InChI | InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) |
| Standard InChI Key | HOVHXDNCOSLMLH-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(SC=C1Br)/C(=N/O)/N |
| Canonical SMILES | C1=C(SC=C1Br)C(=NO)N |
Introduction
Synthesis
The synthesis of 4-bromo-N'-hydroxythiophene-2-carboximidamide typically involves multi-step reactions using thiophene derivatives as the starting material. Key steps include:
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Bromination: Introduction of the bromine atom into the thiophene ring, often using halogenating agents such as N-bromosuccinimide (NBS). Palladium-catalyzed reactions may also be employed for selective bromination.
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Carboximidamide Formation: Conversion of precursor intermediates into the carboximidamide group through amidation or related reactions.
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Hydroxylation: Addition of the hydroxy group under controlled conditions to avoid side reactions such as hydrolysis.
Reaction Conditions:
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Inert atmosphere (e.g., nitrogen) to prevent moisture interference.
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Solvents like carbon tetrachloride or chloroform for optimal reaction medium.
Biological Activity
4-Bromo-N'-hydroxythiophene-2-carboximidamide has shown potential in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.
Mechanism of Action:
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The bromine atom enhances lipophilicity, improving membrane permeability.
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Hydroxy and carboximidamide groups facilitate hydrogen bonding with active sites on proteins or enzymes.
Potential Applications:
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Enzyme Inhibition: Inhibitory effects on enzymes implicated in various diseases.
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Drug Design: Serves as a scaffold for developing therapeutic agents targeting specific biological pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Difference |
|---|---|---|
| 3-Bromo-N'-hydroxythiophene-2-carboximidamide | C5H5BrN2OS | Bromine substitution at a different position |
| 4-Bromo-N'-hydroxybenzenecarboximidamide | C7H7BrN2O | Benzene ring instead of thiophene |
| N-Hydroxythiophene-2-carboximidamide | C5H6N2OS | Lacks bromine; lower lipophilicity |
These structural variations influence reactivity, biological activity, and potential applications.
Applications in Research and Industry
The compound finds applications in several domains:
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Medicinal Chemistry:
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Investigated for its enzyme-binding properties.
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Potential candidate for anti-inflammatory or antimicrobial drug development.
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Biochemical Studies:
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Used in binding affinity studies to understand interaction mechanisms with biological targets.
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Material Science:
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Explored for its electronic properties due to the conjugated thiophene structure.
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Biological Studies:
Preliminary research indicates that intermolecular interactions significantly affect its solubility and melting point, which are critical factors in drug formulation.
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